![molecular formula C25H23NO3 B214725 1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)
1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as BEO, and it is a derivative of indole-2-one. BEO has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
BEO has been shown to have potential applications in scientific research, particularly in the fields of cancer research and neuroscience. In cancer research, BEO has been shown to inhibit the growth of cancer cells in vitro and in vivo. BEO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, BEO has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of BEO is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BEO has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation. BEO has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BEO has been shown to have a variety of biochemical and physiological effects. In cancer cells, BEO has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of various enzymes and signaling pathways. In neuronal cells, BEO has been shown to have neuroprotective effects and may improve cognitive function. BEO has also been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
BEO has several advantages for use in lab experiments. It is relatively easy to synthesize using various methods, and it has been shown to have potential applications in cancer research and neuroscience. However, there are also limitations to its use. BEO is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. Further research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on BEO. One area of research is to further investigate its mechanism of action and physiological effects. Another area of research is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing BEO. Overall, BEO has the potential to be a valuable tool for scientific research, and further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
BEO can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Each of these methods has its advantages and disadvantages, and the choice of method will depend on the specific application.
properties
Product Name |
1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C25H23NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C25H23NO3/c1-2-18-12-14-20(15-13-18)23(27)16-25(29)21-10-6-7-11-22(21)26(24(25)28)17-19-8-4-3-5-9-19/h3-15,29H,2,16-17H2,1H3 |
InChI Key |
WZLASGZMYAWJAC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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